![molecular formula C9H16NNaO4S B2721805 Sodium;3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-sulfinate CAS No. 2580145-51-1](/img/structure/B2721805.png)
Sodium;3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-sulfinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium;3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-sulfinate is a versatile chemical compound with the molecular formula C9H16NNaO4S and a molecular weight of 257.28. This compound is used in various scientific research fields due to its multifunctional nature, making it valuable for studying diverse areas such as organic synthesis, drug discovery, and material science.
Méthodes De Préparation
The synthetic routes and reaction conditions for Sodium;3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-sulfinate involve several stepsThe reaction conditions often require specific catalysts and controlled environments to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs.
Analyse Des Réactions Chimiques
Sodium;3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-sulfinate undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used, but they often include derivatives with modified functional groups that enhance the compound’s properties for specific applications.
Applications De Recherche Scientifique
Sodium;3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-sulfinate is widely used in scientific research due to its versatility. In chemistry, it serves as a building block for synthesizing complex organic molecules. In biology and medicine, it is used in drug discovery and development, particularly for designing compounds with potential therapeutic effects. In the industry, it is utilized in material science for creating advanced materials with unique properties.
Mécanisme D'action
The mechanism of action of Sodium;3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-sulfinate involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins or enzymes, altering their activity and leading to the desired biological or chemical outcome. The exact molecular targets and pathways involved depend on the specific application and the context in which the compound is used.
Comparaison Avec Des Composés Similaires
Sodium;3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-sulfinate can be compared with other similar compounds, such as sodium sulfinates (RSO2Na). These compounds share similar structural features and chemical properties but differ in their specific functional groups and applications . Sodium sulfinates are powerful building blocks for synthesizing organosulfur compounds and are used in various synthetic applications, including sulfonylation, sulfenylation, and sulfinylation reactions . The uniqueness of this compound lies in its specific functional groups and the resulting properties that make it suitable for a wide range of scientific research applications.
Propriétés
IUPAC Name |
sodium;3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-sulfinate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO4S.Na/c1-9(2,3)14-8(11)10-6-4-7(5-6)15(12)13;/h6-7H,4-5H2,1-3H3,(H,10,11)(H,12,13);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHGNFGCVKHATOT-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC(C1)S(=O)[O-].[Na+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16NNaO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
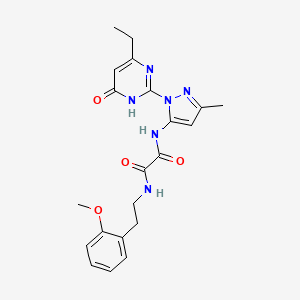
![4-(4-Chlorophenyl)-1-[(2,5-dimethoxyphenyl)sulfonyl]-1,2,3,6-tetrahydropyridine](/img/structure/B2721723.png)
![N-[2-(3-{[(benzylcarbamoyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]-3-(trifluoromethyl)benzamide](/img/structure/B2721726.png)
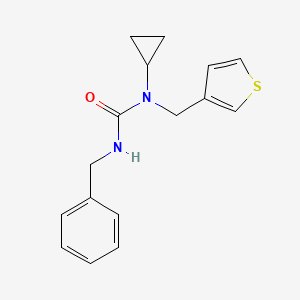
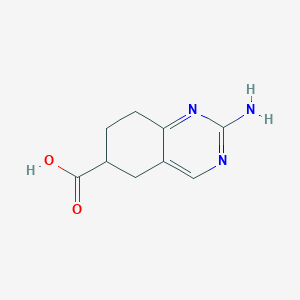
![2-(benzo[d][1,3]dioxol-5-yl)-N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)acetamide](/img/structure/B2721729.png)
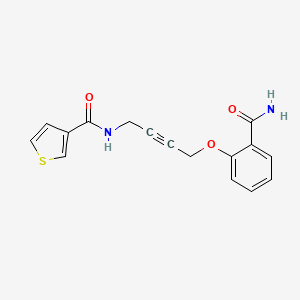
![2-Chloro-N-[2-(4-pyrazol-1-ylphenyl)ethyl]propanamide](/img/structure/B2721733.png)
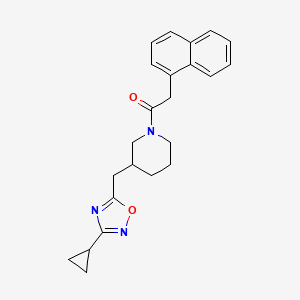
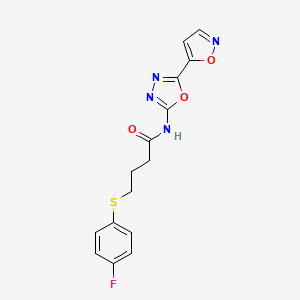
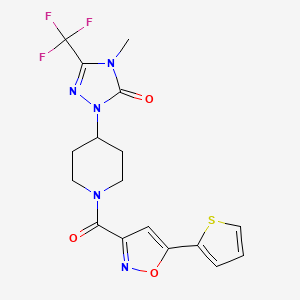
![2-[4-(3-Chlorophenyl)-4-fluoropiperidin-1-yl]-N-(1-cyano-1-cyclopropylethyl)acetamide](/img/structure/B2721740.png)
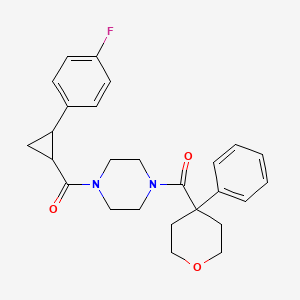
![N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-5-nitrofuran-2-carboxamide](/img/structure/B2721742.png)
